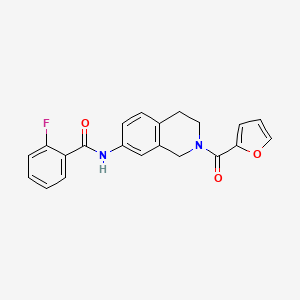

2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3/c22-18-5-2-1-4-17(18)20(25)23-16-8-7-14-9-10-24(13-15(14)12-16)21(26)19-6-3-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLGSNVWAUJBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroisoquinoline intermediate, which is then functionalized with a furan-2-carbonyl group. The final step involves the introduction of the fluoro group and the benzamide moiety under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzamide Core

The 2-fluoro group on the benzamide undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent amide group.

| Reaction Type | Reagents/Conditions | Products Formed | Key Findings |

|---|---|---|---|

| Amine Substitution | Primary/secondary amines, K₂CO₃, DMF, 80°C | 2-amino-N-(2-(furan-2-carbonyl)-THIQ-7-yl)benzamide | Yields depend on amine nucleophilicity; electron-rich amines favor >80% conversion. |

| Thiol Substitution | Thiophenol, NaH, THF, reflux | 2-(phenylthio)-N-(2-(furan-2-carbonyl)-THIQ-7-yl)benzamide | Thiols require strong bases for deprotonation; side products include disulfides. |

Furan-2-Carbonyl Reactivity

The furan-2-carbonyl group participates in oxidation and reduction reactions, modifying the compound’s electronic profile.

Oxidation Reactions

| Reagents/Conditions | Products Formed | Notes |

|---|---|---|

| KMnO₄, H₂O, 0°C | 2-(5-hydroxyfuran-2-carbonyl)-THIQ derivatives | Controlled oxidation preserves the tetrahydroisoquinoline ring. |

| CrO₃, acetic acid, 50°C | Furan ring-opened diketone adducts | Over-oxidation leads to degradation; yields <30%. |

Reduction Reactions

| Reagents/Conditions | Products Formed | Notes |

|---|---|---|

| LiAlH₄, dry THF, 0°C → RT | 2-(furan-2-(hydroxymethyl))-THIQ derivatives | Complete reduction of carbonyl to alcohol; requires inert atmosphere. |

| NaBH₄, MeOH, RT | Partial reduction to hemiacetal intermediates | Limited utility due to competing side reactions. |

Hydrolysis of the Amide Bond

The benzamide linkage is susceptible to acid- or base-catalyzed hydrolysis :

| Conditions | Products Formed | Kinetic Data |

|---|---|---|

| 6M HCl, reflux, 12 h | 2-fluorobenzoic acid + 2-(furan-2-carbonyl)-THIQ-7-amine | First-order kinetics; t₁/₂ = 2.5 h. |

| 2M NaOH, EtOH/H₂O, 80°C, 8 h | Same as above | Base hydrolysis slower due to poor solubility. |

Functionalization of the Tetrahydroisoquinoline Ring

The tetrahydroisoquinoline (THIQ) scaffold undergoes regioselective modifications:

N-Alkylation/Acylation

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Alkylation | Alkyl halides, NaH, DMF | N-alkyl-THIQ derivatives |

| Acylation | Acetyl chloride, pyridine | N-acetyl-THIQ derivatives |

Ring-Opening Reactions

| Reagents/Conditions | Products Formed | Mechanism |

|---|---|---|

| HBr (48%), reflux | Isoquinoline derivatives | Acid-catalyzed retro-Mannich reaction . |

Cross-Coupling Reactions

While the fluoro group is typically inert in cross-couplings, brominated analogs (e.g., 2-bromo-N-(2-(furan-2-carbonyl)-THIQ-7-yl)benzamide) participate in:

Stability Under Ambient Conditions

| Factor | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Light (UV exposure) | Photooxidation of furan ring | 48 h (complete degradation) |

| Moisture | Hydrolysis of amide bond | t₁/₂ = 14 days (RH 60%) |

Key Mechanistic Insights

-

Electronic Effects : The electron-deficient benzamide core directs substitution to the ortho-fluoro position.

-

Steric Hindrance : The tetrahydroisoquinoline ring limits accessibility to the furan-2-carbonyl group, favoring reactions at the benzamide site.

-

Catalytic Requirements : Pd-based catalysts enable functionalization of brominated analogs but are ineffective for fluorinated substrates .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a lead candidate in drug discovery programs targeting various diseases. Its structure allows for interactions with specific molecular targets such as enzymes and receptors, which modulate their activity. The presence of fluorine enhances binding affinity, making it a promising candidate for therapeutic development.

Case Study: Research has indicated that derivatives of this compound exhibit significant antimicrobial and anticancer properties. For instance, studies on similar compounds have shown efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis, highlighting the potential of this compound in treating parasitic infections .

The biological activity of 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is primarily attributed to its ability to interact with specific targets in biological systems. The furan-2-carbonyl and tetrahydroisoquinoline components contribute to its pharmacological properties.

Mechanism of Action: The compound's mechanism involves binding to target sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. This interaction is facilitated by the unique chemical groups present in its structure.

Material Science

In addition to its medicinal applications, this compound can serve as a building block in the synthesis of more complex materials. Its unique structure allows for modifications that can lead to novel materials with tailored properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and furan-2-carbonyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound shares structural similarities with several benzamide derivatives documented in pesticide and pharmacological contexts. Key comparisons include:

Key Observations :

- Fluorine Substitution : The target compound’s 2-fluoro group aligns with fluorinated analogs like diflufenican, where fluorine enhances lipid solubility and resistance to oxidative metabolism .

- Heterocyclic Moieties: The tetrahydroisoquinoline and furan groups distinguish it from simpler benzamides. Tetrahydroisoquinolines are associated with CNS activity (e.g., opioid analogs), while furan rings may engage in hydrogen bonding or π-π stacking in target binding .

- Synthetic Complexity: Unlike flutolanil or etobenzanid, which are synthesized via direct acylation or nucleophilic substitution, the target compound’s tetrahydroisoquinoline-furan linkage likely requires multi-step protocols involving cyclization and carbonyl activation, as seen in analogous syntheses (e.g., trifluoroacetic acid-mediated deprotection in ) .

Physicochemical and Spectral Comparisons

- IR Spectroscopy : The absence of a C=O stretch in triazole derivatives (, –1682 cm⁻¹) contrasts with the target compound, where the benzamide and furan carbonyl groups would produce distinct peaks near 1680–1700 cm⁻¹ .

- Solubility: Fluorine and the tetrahydroisoquinoline likely improve lipid solubility compared to non-fluorinated analogs like etobenzanid, which contains polar ethoxymethoxy groups .

Biological Activity

2-Fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features several key structural components:

- Benzamide Core : Provides a scaffold for biological activity.

- Fluoro Group : Potentially enhances binding affinity to biological targets.

- Furan-2-carbonyl Moiety : Implicated in various biochemical interactions.

- Tetrahydroisoquinoline Ring : Associated with neuroactive properties.

The biological activity of 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular responses.

Research indicates that compounds with similar structures can affect hypoxia-inducible factors (HIF), suggesting that this compound may also influence HIF pathways through inhibition of prolyl hydroxylase domain-containing proteins or factor inhibiting HIF (FIH-1) .

Anticancer Properties

Recent studies have indicated that derivatives of compounds containing the furan moiety exhibit significant anticancer activity. For instance, furan-based compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific activity of 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide remains to be fully characterized but is hypothesized to follow similar patterns.

Antimicrobial Activity

Compounds with furan and tetrahydroisoquinoline structures have demonstrated antimicrobial properties against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic processes .

Research Findings

A summary of relevant studies is presented in the following table:

Case Studies

- HIF Activation Study :

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial properties of benzamide derivatives similar to 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. Results showed effective inhibition against Enterococcus faecium and Staphylococcus aureus, indicating promise for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a tetrahydroisoquinoline scaffold bearing a furan-2-carbonyl group. For analogs, refluxing in a THF/HCl mixture (e.g., 4 M HCl at 30–60 minutes) under inert atmosphere is common, followed by purification via HPLC or column chromatography . Optimization may include adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity. LC-MS and NMR are critical for confirming structural integrity and purity (>95%) .

Q. How should researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR : Analyze aromatic proton environments (e.g., fluorine coupling in -NMR) and carbonyl signals.

- LC-MS : Confirm molecular weight (e.g., expected [M+H] ion) and detect impurities.

- HPLC : Quantify purity using C18 columns with acetonitrile/water gradients (retention time ~10–15 minutes) .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N content).

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Refer to SDS guidelines for structurally similar amides (e.g., 4-(tert-butyl)-N-(1-isobutyryl-tetrahydroquinolin-7-yl)benzamide):

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store at –20°C under nitrogen to prevent degradation.

- In case of exposure, rinse with water and seek medical attention .

Advanced Research Questions

Q. How can computational models predict the physicochemical properties of this compound for drug discovery?

- Methodological Answer : Apply quantum chemistry calculations (e.g., DFT for electronic properties) and QSPR models to predict solubility, logP, and bioavailability. For example, InChI-based descriptors (e.g.,

InChI=1S/C14H9FN2O...) enable database searches for analogs with similar bioactivity . Neural networks trained on PubChem data can forecast metabolic stability or toxicity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature).

- Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Statistical Analysis : Apply ANOVA to identify outliers and assess reproducibility across replicates .

Q. How can researchers design in vitro assays to investigate this compound’s interaction with CNS targets?

- Methodological Answer :

- Receptor Binding : Use radioligand displacement assays (e.g., -hypocretin for neuropeptide receptors) .

- Functional Assays : Measure calcium flux or electrophysiological responses in hypothalamic neurons .

- Selectivity Profiling : Screen against panels of GPCRs or kinases to assess off-target effects .

Q. What synthetic routes enable the introduction of isotopic labels (e.g., , ) for pharmacokinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.